molecular formula C16H12FNO2 B12413510 Tubulin inhibitor 15

Tubulin inhibitor 15

Cat. No.: B12413510
M. Wt: 269.27 g/mol
InChI Key: KEARQXIHNOTMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin Inhibitor 15 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing cell death in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 15 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired chemical structure and functional groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 15 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin Inhibitor 15 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics interferes with critical cellular functions, including mitosis, cell signaling, and intracellular trafficking. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death through apoptosis .

Comparison with Similar Compounds

Uniqueness: Tubulin Inhibitor 15 is unique in its specific binding affinity and mechanism of action, which may offer advantages in terms of potency, selectivity, and reduced toxicity compared to other tubulin inhibitors. Its ability to target the colchicine-sensitive site with high specificity makes it a promising candidate for further development as a chemotherapeutic agent .

Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

7-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H12FNO2/c1-20-13-4-2-3-11(7-13)15-8-10-5-6-12(17)9-14(10)16(19)18-15/h2-9H,1H3,(H,18,19)

InChI Key

KEARQXIHNOTMLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)F)C(=O)N2

Origin of Product

United States

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